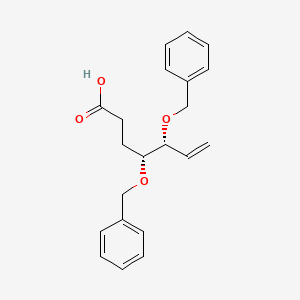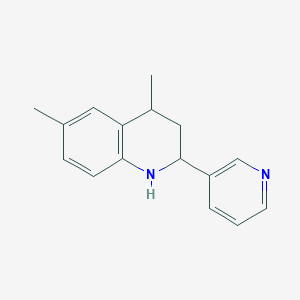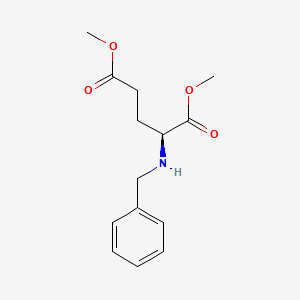
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptenoic acid backbone with two phenylmethoxy groups attached at the 4th and 5th positions, and it exhibits chirality with the (4R,5R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the use of ring-closing metathesis of a dienic ester as a key step. This method allows for the construction of the olefinic-acid framework. Additionally, chiral pool materials such as mannose can be used to introduce the desired chirality through asymmetric dihydroxylation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and eliciting desired effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (1S,2S)-2-(phenylmethoxy)-1-(2-propenyl)octyl ester: Another compound with a similar backbone but different substituents and chirality.
Microcarpalide: A natural product with a related structure, synthesized using similar methods.
Uniqueness
6-Heptenoic acid, 4,5-bis(phenylmethoxy)-, (4R,5R)- stands out due to its specific (4R,5R) configuration and the presence of two phenylmethoxy groups
Properties
CAS No. |
553664-97-4 |
|---|---|
Molecular Formula |
C21H24O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4R,5R)-4,5-bis(phenylmethoxy)hept-6-enoic acid |
InChI |
InChI=1S/C21H24O4/c1-2-19(24-15-17-9-5-3-6-10-17)20(13-14-21(22)23)25-16-18-11-7-4-8-12-18/h2-12,19-20H,1,13-16H2,(H,22,23)/t19-,20-/m1/s1 |
InChI Key |
QQLDKTWVPFLFOM-WOJBJXKFSA-N |
Isomeric SMILES |
C=C[C@H]([C@@H](CCC(=O)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
C=CC(C(CCC(=O)O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)

![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)

![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)

![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)


